molecular formula C20H32O3 B1664637 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid CAS No. 87173-80-6

5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid

Cat. No. B1664637
CAS RN: 87173-80-6
M. Wt: 320.5 g/mol
InChI Key: VBQNSZQZRAGRIX-QNEBEIHSSA-N
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Description

5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid, also known as 5,6-EET, is a metabolite derivative . It has a molecular formula of C20H32O3 . The compound is also known by other names such as (±)5,6-EpETrE .


Synthesis Analysis

5,6-EET is formed via epoxidation of arachidonic acid by a variety of cytochrome P450 (CYP) isoforms, including CYP2B1, CYP2B2, CYP2C11, CYP2C23, and CYP2C24 .


Molecular Structure Analysis

The compound has a molecular weight of 320.24 and a structure that includes 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 14 rotatable bonds . Its topological polar surface area is 49.83 .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 456.7±25.0 °C at 760 mmHg, and a flash point of 152.4±16.7 °C . It has an ACD/LogP of 6.36 and an ACD/LogD (pH 7.4) of 3.20 . The compound’s polarizability is 38.1±0.5 10-24 cm3 .

Scientific Research Applications

Role in Endothelial Function

5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid, a member of the epoxyeicosatrienoic acids (EETs) family, plays a significant role in vascular endothelial function. A study by Duflot et al. (2017) developed a sensitive LC-MS/MS method to quantify EETs and their metabolites, dihydroxyeicosatrienoic acids (DHETs), in human plasma. This method facilitated the assessment of endothelial function by monitoring EET and DHET levels during vascular endothelial stimulation, highlighting the importance of these compounds in vascular health (Duflot et al., 2017).

Identification in Red Blood Cells

Jiang et al. (2004) identified a novel eicosanoid, 5,6-trans-EET, in rat red blood cells. The study characterized this compound in the sn-2 position of phospholipids, providing evidence for the existence of 5,6-trans-EET in red blood cells and suggesting a role for these cells as a reservoir for epoxides with potential vasoregulatory capacity (Jiang et al., 2004).

Synthesis and Mass Spectrometry

Roy et al. (2005) described a novel synthesis of 5,6-trans-epoxyeicosatrienoic acid from 5,6-trans-arachidonic acid, characterizing it by mass spectrometry (LC-MS, negative ions) and NMR. This research provided valuable insights into the structural properties of these important compounds (Roy et al., 2005).

Anti-Inflammatory Properties

A study by Campbell (2000) highlighted the role of EETs, including 5,6-EET, as anti-inflammatory mediators. EETs are released by endothelial cells in response to receptor agonists and act as local hormones that relax vascular smooth muscle, indicating their potential therapeutic significance in inflammation-related conditions (Campbell, 2000).

Impact on Neuronal Activity and Pain Perception

Sisignano et al. (2012) investigated the role of 5,6-EET in activating transient receptor potential (TRP) channels in nociceptor neurons and its consequences for nociceptive processing. The study found that 5,6-EET, synthesized during nociceptor activation, produced mechanical hypersensitivity via TRPA1 at central afferent terminals in the spinal cord (Sisignano et al., 2012).

properties

IUPAC Name

4-[3-[(2Z,5Z,8Z)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQNSZQZRAGRIX-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CC1C(O1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,6-Epoxy-8,11,14-eicosatrienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002190
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid

CAS RN

81246-84-6
Record name 5,6-Epoxy-8,11,14-eicosatrienoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002190
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
T Duflot, T Pereira, C Roche, M Iacob… - Analytical and …, 2017 - Springer
Epoxyeicosatrienoic acids (EETs) are vasodilating lipid mediators metabolized into dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase. We aimed to develop a LC-MS/…
Number of citations: 22 link.springer.com
G Grabauskas - Gastroenterology, 2016 - gastrojournal.org
exploring the hypothesis that an increased level of 5 (6)-epoxy-8Z, 11Z, 14Z-eicosatrienoic acid (5, 6-EET) that stimulates transient receptor potential channel 4 (TRPV4) receptors …
Number of citations: 5 www.gastrojournal.org
M Romano, XS Chen, Y Takahashi… - Biochemical …, 1993 - portlandpress.com
Human platelets and megacaryocytes generate lipoxins from exogenous leukotriene A4 (LTA4). We examined the role of human 12-lipoxygenase (12-LO) in lipoxin generation with …
Number of citations: 110 portlandpress.com
T Petta, LAB Moraes, LH Faccioli - Journal of Mass …, 2015 - Wiley Online Library
Liquid chromatography‐tandem mass spectrometry (LC‐MS/MS) in the multiple reaction monitoring (MRM) scan mode has been the primary MS method applied for the target …
T Hosoi, E Sugikawa, A Chikada, Y Koguchi… - Biochemical and …, 2005 - Elsevier
We have previously identified a Gα i/o -protein-coupled receptor (TG1019/OXE) using 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE) as its ligand. We investigated signal …
Number of citations: 47 www.sciencedirect.com
PT Kasper, M Rojas‐Chertó, R Mistrik… - Rapid …, 2012 - Wiley Online Library
Metabolite identification plays a crucial role in the interpretation of metabolomics research results. Due to its sensitivity and widespread implementation, a favourite analytical method …
H Yue, SA Jansen, KI Strauss, MR Borenstein… - … of pharmaceutical and …, 2007 - Elsevier
A sensitive, specific, and robust liquid chromatography/mass spectrometric (LC/MS) method was developed and validated that allows simultaneous analysis of arachidonic acid (AA) …
Number of citations: 109 www.sciencedirect.com
M Zeigler, D Whittington, N Sotoodehnia… - Chemistry and physics …, 2018 - Elsevier
A method for the detection and quantification of hydroxyl and epoxy arachidonic acid (AA) metabolites in human plasma was developed using liquid-liquid extraction, phospholipid …
Number of citations: 10 www.sciencedirect.com
P Le Faouder, V Baillif, I Spreadbury, JP Motta… - … of Chromatography B, 2013 - Elsevier
Lipid autacoids derived from n-3/n-6 polyunsaturated fatty acids (PUFA) are some of the earliest signals triggered by an inflammatory reaction. They are acting also as essential …
Number of citations: 180 www.sciencedirect.com
ST Somani, M Zeigler, EE Fay, M Leahy, B Bermudez… - Life sciences, 2021 - Elsevier
Aims Pregnancy is associated with numerous changes in physiological and metabolic processes to ensure successful progression to full term. One such change is the alteration of …
Number of citations: 2 www.sciencedirect.com

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